N-(1,2-benzoxazol-3-yl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-4-fluoro-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a benzene ring, which is further substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-4-fluoro-3-methylbenzenesulfonamide typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 1,2-benzoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-4-fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-4-fluoro-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom and the sulfonamide group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Zonisamide: A benzoxazole derivative with anticonvulsant properties.
Paliperidone: Contains a benzoxazole ring and is used as an antipsychotic medication.
Uniqueness
N-(1,2-benzoxazol-3-yl)-4-fluoro-3-methylbenzenesulfonamide is unique due to the presence of the fluorine atom and the sulfonamide group, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c1-9-8-10(6-7-12(9)15)21(18,19)17-14-11-4-2-3-5-13(11)20-16-14/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBSUGRNWVVICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649040 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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